molecular formula C28H34N2O3 B442270 10-hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 406914-79-2

10-hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B442270
CAS No.: 406914-79-2
M. Wt: 446.6g/mol
InChI Key: CXNLWRAUFBFSFO-UHFFFAOYSA-N
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Description

10-hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as substituted benzene rings and amines, followed by cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

10-hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

10-hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of benzodiazepine derivatives with biological targets.

    Medicine: It has potential therapeutic applications due to its structural similarity to other benzodiazepines, which are known for their sedative and anxiolytic properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may bind to these receptors and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its calming effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

10-hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents and structural features, which may confer distinct biological activities and chemical reactivity compared to other benzodiazepines.

Properties

CAS No.

406914-79-2

Molecular Formula

C28H34N2O3

Molecular Weight

446.6g/mol

IUPAC Name

5-hexanoyl-6-(2-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H34N2O3/c1-5-6-7-16-25(32)30-22-14-10-9-13-20(22)29-21-17-28(2,3)18-23(31)26(21)27(30)19-12-8-11-15-24(19)33-4/h8-15,27,29H,5-7,16-18H2,1-4H3

InChI Key

CXNLWRAUFBFSFO-UHFFFAOYSA-N

SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OC

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OC

Origin of Product

United States

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